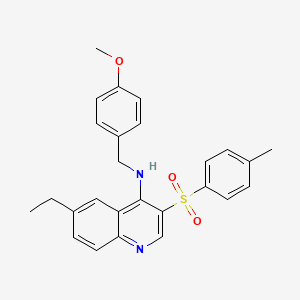

4-(N-butyl-N-methylsulfamoyl)-N-(thiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

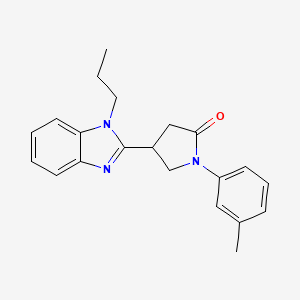

4-(N-butyl-N-methylsulfamoyl)-N-(thiazol-2-yl)benzamide, also known as BMTB, is a compound that has gained attention in scientific research due to its potential therapeutic applications. BMTB belongs to the class of sulfonamide derivatives and has been shown to possess various biochemical and physiological effects.

科学的研究の応用

- Thiazoles, including this compound, have demonstrated antimicrobial properties. For instance, sulfazole (a thiazole derivative) exhibits antimicrobial effects. Researchers have explored modifications of thiazole-based compounds to enhance their antimicrobial activity .

- Thiazoles play a crucial role in cancer research. The compound tiazofurin, which contains a thiazole moiety, has shown promise as an anticancer agent. Researchers continue to investigate thiazole-based scaffolds for their potential in cancer treatment .

- Some thiazole derivatives exhibit antioxidant activity. Researchers have synthesized compounds containing the thiazole moiety and evaluated their in vitro antioxidant properties. These molecules could contribute to oxidative stress management .

- Thiazoles have been explored as anti-inflammatory agents. For instance, meloxicam, a nonsteroidal anti-inflammatory drug (NSAID), contains a thiazole ring. Researchers investigate the anti-inflammatory potential of thiazole-based compounds .

- Thiazoles may offer hepatoprotective benefits. Researchers have studied their impact on liver health, aiming to develop compounds that protect against liver damage and promote liver function .

- Thiazoles have been investigated for their antihypertensive effects. While more research is needed, these compounds hold promise in managing blood pressure and cardiovascular health .

Antimicrobial Activity

Anticancer Potential

Antioxidant Properties

Anti-Inflammatory Applications

Hepatoprotective Effects

Antihypertensive Properties

作用機序

Target of Action

It is classified as a sulfonamide , a group of compounds known for their antibacterial properties. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria .

Mode of Action

While the specific interaction of this compound with its targets is not detailed in the available resources, we can infer from the general mode of action of sulfonamides. Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthase. They competitively inhibit this enzyme, preventing the synthesis of dihydrofolic acid, a precursor of folic acid . This inhibition disrupts bacterial growth and replication.

Biochemical Pathways

The compound affects the folic acid synthesis pathway in bacteria. By inhibiting dihydropteroate synthase, it prevents the conversion of PABA to dihydrofolic acid. This disruption starves the bacteria of folic acid, a vital cofactor for the synthesis of nucleic acids and amino acids, thereby inhibiting bacterial growth .

Pharmacokinetics

Sulfonamides generally have good oral absorption, wide distribution in the body, are metabolized in the liver, and excreted in the urine .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and replication. By disrupting the synthesis of folic acid, the compound deprives bacteria of essential components for their metabolic processes, leading to their eventual death .

特性

IUPAC Name |

4-[butyl(methyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3S2/c1-3-4-10-18(2)23(20,21)13-7-5-12(6-8-13)14(19)17-15-16-9-11-22-15/h5-9,11H,3-4,10H2,1-2H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFOLMVBCLYKPTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Imidazol-1-ylphenyl)-N-[(1-propan-2-ylimidazol-2-yl)methyl]methanamine](/img/structure/B2799211.png)

![[2-[2-(Difluoromethoxy)anilino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2799212.png)

![N-(2-{1-[3-(naphthalen-1-yloxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide](/img/structure/B2799219.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2799220.png)

![3-((3,4-dimethylphenyl)sulfonyl)-N-(3-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2799222.png)

![(S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine (S)-2-(4-isobutylphenyl)propanoate](/img/structure/B2799223.png)

![2-Amino-3-({1-[(prop-2-yn-1-yl)carbamoyl]ethyl}sulfanyl)propanoic acid](/img/structure/B2799224.png)

![2,3-dimethoxy-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2799226.png)

![2-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2799227.png)